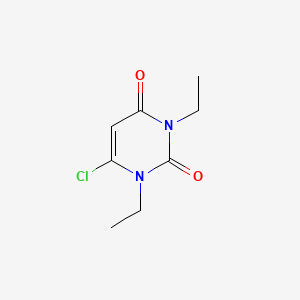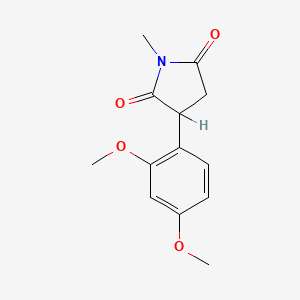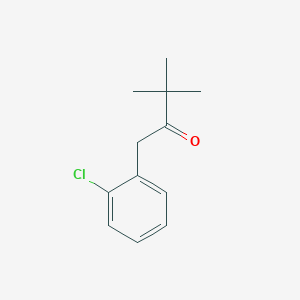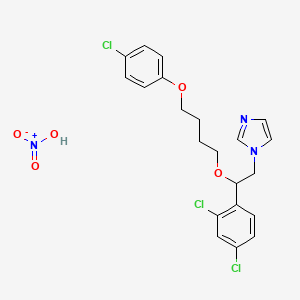
1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromohexyl group attached to the purine ring, which imparts unique chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the purine core, which is 7-methyl-3,7-dihydro-1H-purine-2,6-dione.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are used, and the reaction is carried out in industrial reactors.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can be replaced by other nucleophiles, such as azides or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring, to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or thiol reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Azido Derivatives: Formed by the substitution of the bromohexyl group with an azide group.
Thiol Derivatives: Formed by the substitution of the bromohexyl group with a thiol group.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione involves:
Vergleich Mit ähnlichen Verbindungen
1-(5-Azidohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with an azido group instead of a bromo group.
1-(5-Thiohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a thiol group instead of a bromo group.
Uniqueness: 1-(5-Bromohexyl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its bromohexyl group, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
65473-51-0 |
|---|---|
Molekularformel |
C12H17BrN4O2 |
Molekulargewicht |
329.19 g/mol |
IUPAC-Name |
1-(5-bromohexyl)-7-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C12H17BrN4O2/c1-8(13)5-3-4-6-17-11(18)9-10(15-12(17)19)14-7-16(9)2/h7-8H,3-6H2,1-2H3,(H,15,19) |
InChI-Schlüssel |
RIMQJVLSLJZEJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCN1C(=O)C2=C(NC1=O)N=CN2C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
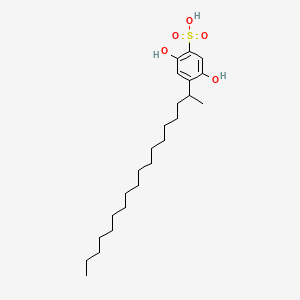

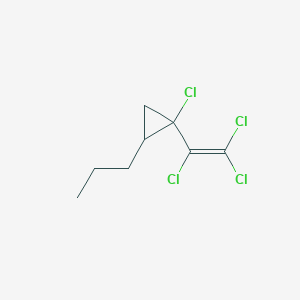
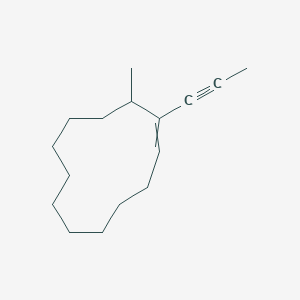
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
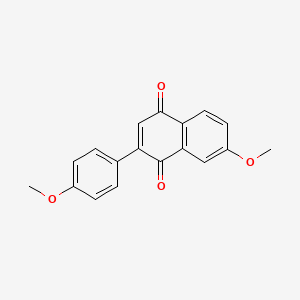

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)
